1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-[4-(decyloxy)phenyl]urea
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Overview
Description
3-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-[4-(DECYLOXY)PHENYL]UREA is a complex organic compound with a unique structure that combines a cyclohexene ring, a phenyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-[4-(DECYLOXY)PHENYL]UREA typically involves multiple steps. One common approach is to start with the preparation of the cyclohexenyl ethylamine intermediate. This can be achieved by reacting cyclohexene with ethylamine under controlled conditions . The resulting intermediate is then reacted with 4-(decyloxy)phenyl isocyanate to form the final urea compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-[4-(DECYLOXY)PHENYL]UREA can undergo various chemical reactions, including:
Oxidation: The cyclohexene ring can be oxidized to form cyclohexanone derivatives.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted phenyl derivatives depending on the specific reagents used.
Scientific Research Applications
3-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-[4-(DECYLOXY)PHENYL]UREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-[4-(DECYLOXY)PHENYL]UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(1-Cyclohexenyl)ethylamine: A related compound with similar structural features but different functional groups.
1-(1-Cyclohexen-1-yl)ethanone: Another similar compound with a ketone functional group instead of a urea moiety.
Uniqueness
3-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-[4-(DECYLOXY)PHENYL]UREA is unique due to its combination of a cyclohexene ring, a phenyl group, and a urea moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C25H40N2O2 |
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Molecular Weight |
400.6 g/mol |
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-3-(4-decoxyphenyl)urea |
InChI |
InChI=1S/C25H40N2O2/c1-2-3-4-5-6-7-8-12-21-29-24-17-15-23(16-18-24)27-25(28)26-20-19-22-13-10-9-11-14-22/h13,15-18H,2-12,14,19-21H2,1H3,(H2,26,27,28) |
InChI Key |
HDJQJUPCQGLFDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NCCC2=CCCCC2 |
Origin of Product |
United States |
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